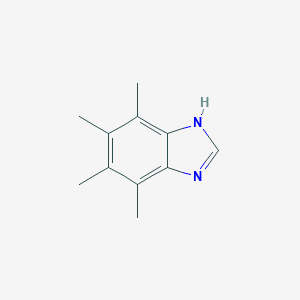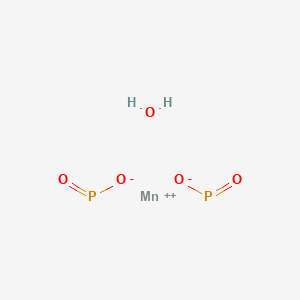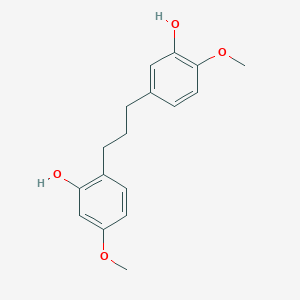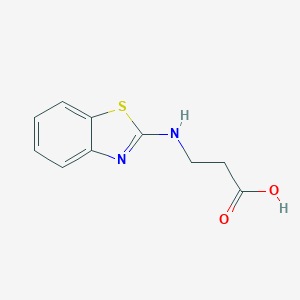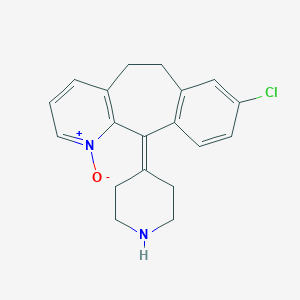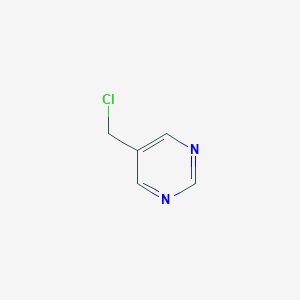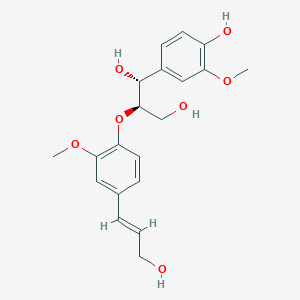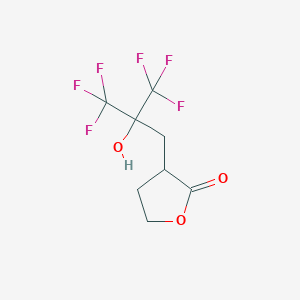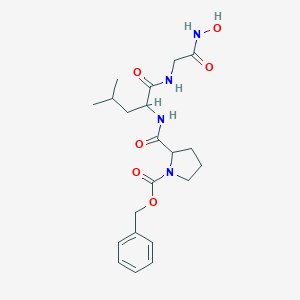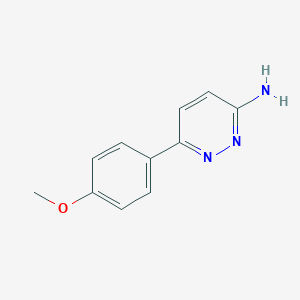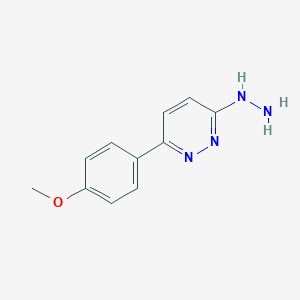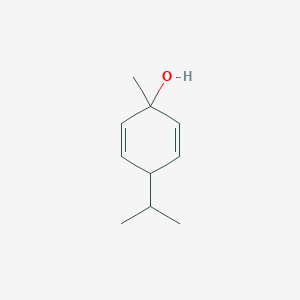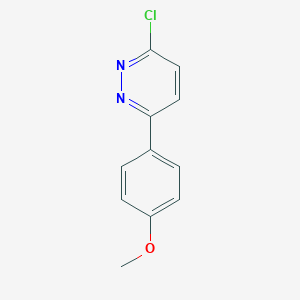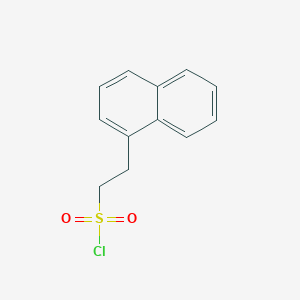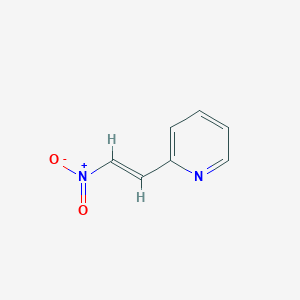
2-(2-Nitrovinyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Nitrovinyl)pyridine, commonly known as NVP, is a nitroalkene compound that has gained significant attention in scientific research due to its unique chemical properties. NVP has been found to possess a wide range of biological activities, making it a promising candidate for various applications in the field of medicine and biotechnology. In
Wirkmechanismus
The mechanism of action of NVP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. NVP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins.
Biochemische Und Physiologische Effekte
NVP has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). NVP has also been shown to reduce inflammation and inhibit the invasion and metastasis of cancer cells. In addition, it has been shown to have antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of NVP is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. NVP is also stable and can be stored for long periods of time. However, one limitation of NVP is its potential toxicity, which makes it difficult to use in vivo studies. In addition, NVP is highly reactive and can undergo rapid degradation under certain conditions.
Zukünftige Richtungen
There are several future directions for the study of NVP. One area of research is the development of new drugs based on the structure of NVP. Another area of research is the investigation of the mechanism of action of NVP and its potential use in the treatment of various diseases. In addition, further studies are needed to determine the toxicity and safety of NVP for use in humans.
Conclusion
In conclusion, 2-(2-Nitrovinyl)pyridine is a promising compound with a wide range of biological activities. Its unique chemical properties make it a valuable tool for scientific research and a potential candidate for the development of new drugs. Further studies are needed to fully understand the mechanism of action of NVP and its potential applications in the field of medicine and biotechnology.
Synthesemethoden
The synthesis of NVP involves the reaction of 2-vinylpyridine with nitric acid. The reaction is carried out under controlled conditions to prevent the formation of unwanted by-products. The resulting compound is a yellow crystalline solid with a melting point of 85-87°C.
Wissenschaftliche Forschungsanwendungen
NVP has been found to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties. It has also been shown to have potential as a fluorescent probe for imaging studies. NVP is currently being investigated for its potential use in the development of new drugs for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
100446-36-4 |
|---|---|
Produktname |
2-(2-Nitrovinyl)pyridine |
Molekularformel |
C7H6N2O2 |
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
2-[(E)-2-nitroethenyl]pyridine |
InChI |
InChI=1S/C7H6N2O2/c10-9(11)6-4-7-3-1-2-5-8-7/h1-6H/b6-4+ |
InChI-Schlüssel |
NENONAVUOMQKMC-GQCTYLIASA-N |
Isomerische SMILES |
C1=CC=NC(=C1)/C=C/[N+](=O)[O-] |
SMILES |
C1=CC=NC(=C1)C=C[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=NC(=C1)C=C[N+](=O)[O-] |
Synonyme |
Pyridine,2-[(1E)-2-nitroethenyl]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



